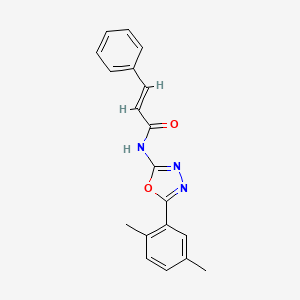
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a series of chemical reactions and has been found to possess unique biochemical and physiological effects.
作用機序
The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of certain enzymes or by interfering with the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has been found to have various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has been found to possess anti-bacterial properties by inhibiting the growth of certain bacterial strains.
実験室実験の利点と制限
One of the advantages of using N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide in lab experiments is its unique biochemical and physiological effects. The compound has been found to possess properties that are not found in other compounds, making it a valuable tool for studying various biological processes. However, one of the limitations of using N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide in lab experiments is its potential toxicity. The compound may have adverse effects on certain cell types and caution should be taken when using it in experiments.
将来の方向性
There are several future directions for the study of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide. One direction is to further investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential use in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide and its potential applications in various fields of scientific research.
In conclusion, N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a chemical compound that has potential applications in various fields of scientific research. The compound is synthesized through a series of chemical reactions and has been found to possess unique biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide and its potential applications in various fields of scientific research.
合成法
The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves a series of chemical reactions. The first step involves the reaction of 2,5-dimethylphenyl hydrazine with cinnamaldehyde to form 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine. The second step involves the reaction of the oxadiazole amine with acetyl chloride to form N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide. The final step involves the reaction of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide with cinnamoyl chloride to form N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide.
科学的研究の応用
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has been found to have potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
特性
IUPAC Name |
(E)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-8-9-14(2)16(12-13)18-21-22-19(24-18)20-17(23)11-10-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNZTNMXQYBSLS-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2448955.png)
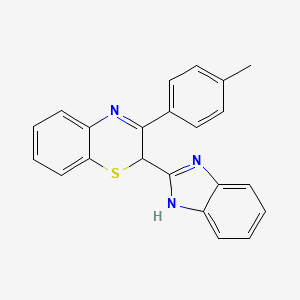
![methyl 6-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2448960.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2448961.png)
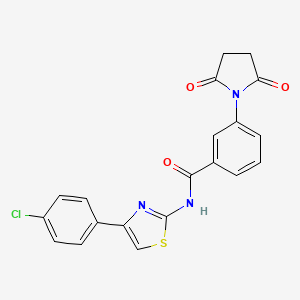
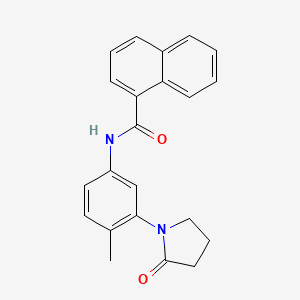
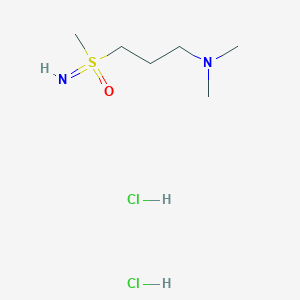
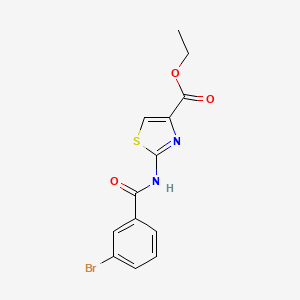

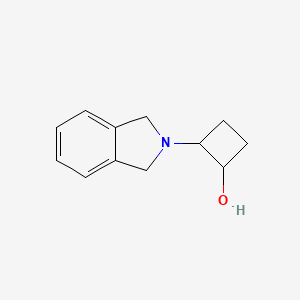
![{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B2448970.png)

![N-[(2,3-Difluorophenyl)methyl]-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2448973.png)
![5-(3,4-dimethoxyphenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448975.png)